

An In-depth Technical Guide to 1-Allyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Allyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B177418

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-1H-pyrrole-2-carbaldehyde, with the IUPAC name 1-prop-2-enylpyrrole-2-carbaldehyde, is a substituted pyrrole derivative that holds potential as a versatile building block in organic synthesis and medicinal chemistry.^{[1][2]} The pyrrole ring is a fundamental scaffold in numerous biologically active compounds, and the presence of both an allyl and a carbaldehyde group on this core structure provides reactive handles for a variety of chemical transformations.^{[3][4]} This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

1-Allyl-1H-pyrrole-2-carbaldehyde is a liquid at room temperature.^[1] Its core structure consists of a five-membered aromatic pyrrole ring, N-substituted with an allyl group, and possessing a carbaldehyde substituent at the 2-position.^[2] The key physicochemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	1-prop-2-enylpyrrole-2-carbaldehyde	[5]
CAS Number	101001-68-7	[5]
Molecular Formula	C ₈ H ₉ NO	[5]
Molecular Weight	135.16 g/mol	[5]
Appearance	Liquid	[1]
Purity	≥ 95% (NMR)	[1]
Storage Conditions	0-8°C	[1]

Synthesis

The synthesis of **1-Allyl-1H-pyrrole-2-carbaldehyde** can be achieved through a two-step process. This involves the N-alkylation of pyrrole with an allyl halide, followed by formylation of the resulting 1-allyl-1H-pyrrole. A common and effective method for the formylation of pyrroles is the Vilsmeier-Haack reaction.[\[6\]](#)

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-Allyl-1H-pyrrole

- To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled pyrrole dropwise at 0°C.
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Cool the mixture back to 0°C and add allyl bromide dropwise.
- Let the reaction warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain 1-allyl-1H-pyrrole.

Step 2: Synthesis of **1-Allyl-1H-pyrrole-2-carbaldehyde** (Vilsmeier-Haack Reaction)

- In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous dimethylformamide (DMF) and cool it in an ice bath.[6]
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF, maintaining the temperature between 10-20°C.[6]
- After the addition is complete, stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.[6]
- Add a solution of 1-allyl-1H-pyrrole in an anhydrous solvent (e.g., ethylene dichloride) dropwise to the Vilsmeier reagent at a low temperature (e.g., 5°C).[6]
- After the addition, remove the ice bath and heat the reaction mixture to reflux for 15 minutes. [6]
- Cool the mixture and then carefully add a solution of sodium acetate trihydrate in water.[6]
- Reflux the mixture again for 15 minutes with vigorous stirring.[6]
- After cooling, perform a workup procedure involving extraction with an organic solvent, washing of the organic phase with a saturated sodium carbonate solution, drying, and solvent removal.[6]
- The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

[Click to download full resolution via product page](#)

Spectroscopic Data

The structural confirmation of **1-Allyl-1H-pyrrole-2-carbaldehyde** relies on standard spectroscopic techniques. While a complete, published dataset for this specific molecule is not readily available, the expected spectral features can be inferred from the known data of the parent compound, pyrrole-2-carbaldehyde, and related N-substituted derivatives.

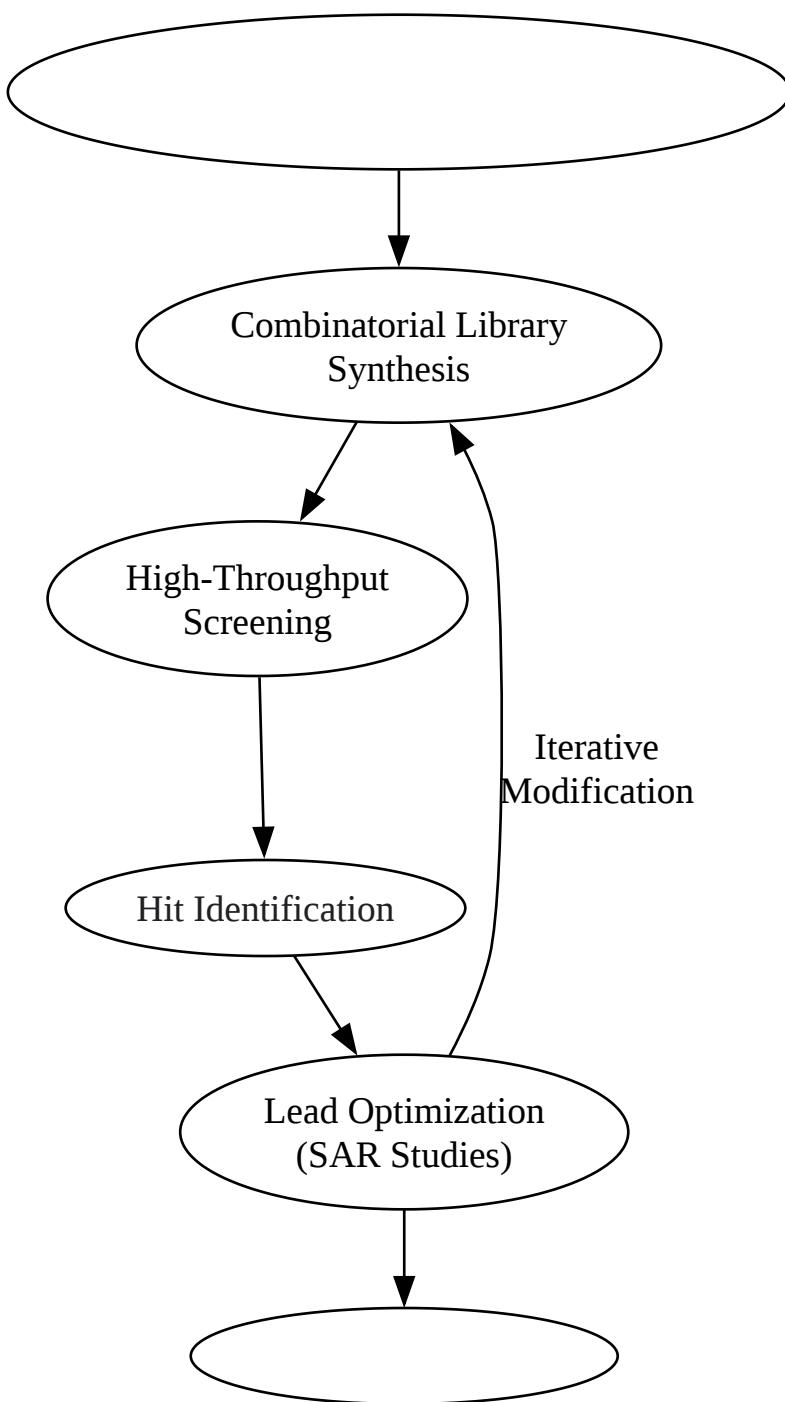
Spectroscopic Data for Pyrrole-2-carbaldehyde (Parent Compound)

¹H NMR (in Acetone) δ 9.57 (s, 1H, CHO), 7.24 (d, 1H, H-5), 7.03 (m, 1H, H-3), 6.31 (m, 1H, H-4), 11.41 (br s, 1H, NH)

¹³C NMR Expected signals for the aldehyde carbon (~180 ppm), and pyrrole ring carbons (~110-140 ppm).

IR Spectroscopy A strong carbonyl (C=O) stretching band is expected around 1650-1680 cm⁻¹.

Mass Spectrometry (EI) The mass spectrum of the parent compound shows a molecular ion peak at m/z 95.^[7]


For **1-Allyl-1H-pyrrole-2-carbaldehyde**, additional signals corresponding to the allyl group would be expected in the ¹H and ¹³C NMR spectra. In the ¹H NMR, this would include signals for the vinyl protons and the methylene protons attached to the nitrogen. In the mass spectrum, the molecular ion peak would be expected at m/z 135.

Applications in Drug Discovery and Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][4] Derivatives of pyrrole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

While specific biological studies on **1-Allyl-1H-pyrrole-2-carbaldehyde** are limited in the public domain, its structural features make it an attractive starting material for the synthesis of novel bioactive molecules.[2] The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular architectures. The allyl group can also be further functionalized, for example, through olefin metathesis or addition reactions.

The potential utility of this compound in drug discovery is illustrated by the general workflow for scaffold-based drug design, where a core structure like **1-Allyl-1H-pyrrole-2-carbaldehyde** can be systematically modified to optimize its biological activity.

[Click to download full resolution via product page](#)

Conclusion

1-Allyl-1H-pyrrole-2-carbaldehyde is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis and the presence of two versatile functional groups make it an ideal starting point for

the creation of diverse molecular libraries for biological screening. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Buy 1-Allyl-1H-pyrrole-2-carbaldehyde | 101001-68-7 [smolecule.com]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-Allyl-1H-pyrrole-2-carbaldehyde | C8H9NO | CID 10942480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Allyl-1H-pyrrole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177418#1-allyl-1h-pyrrole-2-carbaldehyde-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com